1,5-Dimethylpiperazin-2-one hydrochloride
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Overview
Description
1,5-Dimethylpiperazin-2-one hydrochloride is a chemical compound with the molecular formula C6H13ClN2O and a molecular weight of 164.63 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and is characterized by the presence of two methyl groups and a hydrochloride salt. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethylpiperazin-2-one hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with piperazine, which is converted into (S)-2-piperazinol through a series of chemical reactions.
Esterification and Reduction: (S)-2-piperazinol is then subjected to esterification and reduction reactions to yield (S)-1,5-dimethylpiperazin-2-one.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. The process typically includes:
Bulk Synthesis: Large quantities of piperazine are converted to the desired intermediate compounds.
Purification: The intermediate compounds are purified through crystallization or distillation.
Final Conversion: The purified intermediates are converted to this compound and further purified to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethylpiperazin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
1,5-Dimethylpiperazin-2-one hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It serves as a building block in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Dimethylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. While detailed mechanisms may vary depending on the specific application, common pathways include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethylpiperazin-2-one hydrochloride
- 3-Isopropyl-1-methylpiperazin-2-one hydrochloride
- 1-Ethyl-2,2-dimethylpiperazine dihydrochloride
Uniqueness
1,5-Dimethylpiperazin-2-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and reactivity profiles, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
1,5-dimethylpiperazin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-5-4-8(2)6(9)3-7-5;/h5,7H,3-4H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGGYHQSCQYBLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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